



Constructing Invasin Expression Vectors: A Guide for Researchers

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Application Notes and Protocols for the expression of functional **invasin** protein in both bacterial and mammalian systems. This document provides detailed methodologies for vector construction, protein expression, purification, and functional analysis, tailored for researchers, scientists, and professionals in drug development.

Invasin, a key virulence factor of pathogenic Yersinia species, facilitates the entry of bacteria into host cells by binding to β1-integrins on the cell surface.[1][2] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake.[3] The ability of **invasin** to mediate high-affinity binding to integrins makes it a valuable tool in various research and therapeutic applications, including targeted drug delivery, cancer immunotherapy, and stem cell biology.[4][5][6] This guide provides comprehensive protocols for the construction of **invasin** expression vectors for both E. coli and mammalian cell systems, enabling the production of recombinant **invasin** for a wide range of applications.

Bacterial Expression of Recombinant Invasin

Escherichia coli is a widely used host for the production of recombinant proteins due to its rapid growth, high yield, and low cost.[7] The C-terminal 192 amino acid fragment of **invasin** has been shown to retain its full integrin-binding activity, making it an ideal candidate for recombinant expression.[1]

Codon Optimization for Enhanced Expression



The efficiency of protein expression in a heterologous host can be significantly impacted by differences in codon usage.[8] Optimizing the codon usage of the **invasin** gene to match that of E. coli can dramatically increase protein yield.

Table 1: Impact of Codon Optimization on Recombinant Protein Yield in E. coli

Gene	Expression System	Yield (mg/L of culture)	Fold Increase	Reference
Human 37-kDa iLRP (wild-type)	pET30a(+) in BL21(DE3)	Not detectable	-	[9]
Human 37-kDa iLRP (codon- optimized)	pET30a(+) in BL21(DE3)	Up to 300	>300	[9]
Calf Prochymosin (wild-type)	E. coli	Baseline	-	[10]
Calf Prochymosin (codon- randomized)	E. coli	~1.7x Baseline	1.7	[10]

Experimental Workflow for Bacterial Expression



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Caption: Workflow for cloning and expressing recombinant invasin in E. coli.



Protocol 1: Cloning of Codon-Optimized Invasin into pET Expression Vector

This protocol describes the cloning of a codon-optimized C-terminal fragment of Yersinia pseudotuberculosis **invasin** (InvC192) into the pET-28a(+) vector for expression with an N-terminal His-tag.

Materials:

- Codon-optimized InvC192 gene in a suitable plasmid
- High-fidelity DNA polymerase
- Restriction enzymes (e.g., Ndel and Xhol)
- T4 DNA Ligase
- pET-28a(+) vector
- Chemically competent E. coli DH5α (cloning strain) and BL21(DE3) (expression strain)
- LB agar plates and broth with kanamycin (50 μg/mL)
- Plasmid purification kit
- PCR purification kit

Procedure:

- PCR Amplification: Amplify the InvC192 gene using primers that introduce NdeI and XhoI restriction sites at the 5' and 3' ends, respectively.
- Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit.
 [11]
- Restriction Digestion: Digest both the purified PCR product and the pET-28a(+) vector with Ndel and Xhol.[12]



- Ligation: Ligate the digested insert and vector using T4 DNA Ligase. A 3:1 molar ratio of insert to vector is recommended.[11]
- Transformation into Cloning Strain: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar with kanamycin.
- Colony Screening and Plasmid Purification: Screen colonies by colony PCR and verify the sequence of the insert. Purify the plasmid from a positive clone.
- Transformation into Expression Strain: Transform the verified plasmid into chemically competent E. coli BL21(DE3) cells.

Protocol 2: Expression and Purification of His-Tagged Invasin

Materials:

- E. coli BL21(DE3) carrying the pET-28a(+)-InvC192 plasmid
- LB broth with kanamycin (50 μg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity chromatography column

Procedure:

 Inoculation and Growth: Inoculate a starter culture of the expression strain and grow overnight. The next day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.

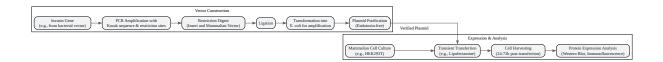


- Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 37°C.
- Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.
- Analysis: Analyze the purified protein by SDS-PAGE and quantify the protein concentration.

Mammalian Expression of Recombinant Invasin

Expressing **invasin** in mammalian cells is advantageous for studying its interaction with the host cell machinery in a more native environment.[13] Transient transfection is a common method for achieving rapid, high-level protein expression in mammalian cells.[14]

Experimental Workflow for Mammalian Expression



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Caption: Workflow for constructing a mammalian expression vector and transiently expressing invasin.



Protocol 3: Cloning of Invasin into a Mammalian Expression Vector

This protocol describes the subcloning of the InvC192 gene from the pET-28a(+) vector into the pcDNA3.1(+) vector for expression in mammalian cells.

Materials:

- pET-28a(+)-InvC192 plasmid
- pcDNA3.1(+) vector
- High-fidelity DNA polymerase
- · Restriction enzymes (e.g., BamHI and XhoI)
- T4 DNA Ligase
- Chemically competent E. coli DH5α
- Endotoxin-free plasmid purification kit

Procedure:

- PCR Amplification: Amplify the InvC192 gene from the pET-28a(+)-InvC192 plasmid using primers that add BamHI and XhoI restriction sites and a Kozak consensus sequence (GCCACC) before the start codon.
- Purification and Digestion: Purify the PCR product and digest both the insert and the pcDNA3.1(+) vector with BamHI and XhoI.
- Ligation and Transformation: Ligate the digested fragments and transform into E. coli DH5α.
- Plasmid Purification: Purify the pcDNA3.1(+)-InvC192 plasmid from a verified clone using an endotoxin-free plasmid purification kit.

Protocol 4: Transient Transfection of Mammalian Cells



Materials:

- HEK293T cells
- DMEM with 10% FBS
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 transfection reagent
- pcDNA3.1(+)-InvC192 plasmid

Procedure:

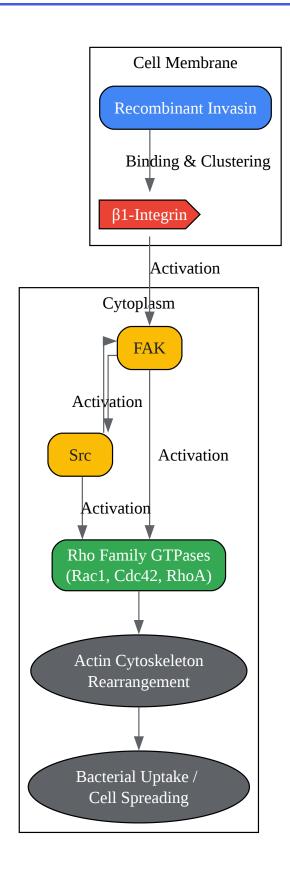
- Cell Seeding: Seed HEK293T cells in 6-well plates to be 70-90% confluent at the time of transfection.
- Transfection Complex Formation: For each well, dilute 2.5 μg of plasmid DNA in 250 μL of Opti-MEM. In a separate tube, dilute 5 μL of Lipofectamine 2000 in 250 μL of Opti-MEM and incubate for 5 minutes. Combine the diluted DNA and Lipofectamine and incubate for 20 minutes at room temperature.
- Transfection: Add the transfection complexes to the cells.
- Post-Transfection: Incubate the cells for 24-72 hours before analysis. Replace the medium after 4-6 hours if toxicity is observed.

Functional Analysis of Recombinant Invasin

The biological activity of recombinant **invasin** can be assessed through various functional assays that measure its ability to bind to and mediate cellular responses via integrins.

Invasin-Integrin Signaling Pathway





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Caption: Simplified signaling pathway initiated by **invasin** binding to β 1-integrin.



Protocol 5: Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to surfaces coated with recombinant invasin.

Materials:

- 96-well microtiter plates
- Recombinant invasin protein
- HEp-2 or other β1-integrin expressing cells
- Crystal violet solution

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with varying concentrations of recombinant **invasin** and incubate overnight at 4°C.
- Blocking: Block non-specific binding sites with a solution of 1% BSA in PBS.
- Cell Seeding: Seed cells into the wells and allow them to adhere for 1-2 hours at 37°C.
- Washing: Gently wash the wells to remove non-adherent cells.
- Staining and Quantification: Stain the adherent cells with crystal violet, lyse the cells, and measure the absorbance at 570 nm.

Table 2: Representative Cell Adhesion Assay Data



Invasin Coating Concentration (μg/mL)	Absorbance at 570 nm (Arbitrary Units)
0 (BSA control)	0.15 ± 0.02
1	0.45 ± 0.05
5	0.82 ± 0.07
10	1.25 ± 0.11
20	1.30 ± 0.10

Data are representative and will vary depending on cell type and experimental conditions.

Protocol 6: Cell Invasion Assay

This assay measures the ability of **invasin**-coated beads or non-invasive bacteria expressing **invasin** to enter mammalian cells.

Materials:

- Invasin-coated fluorescent beads or non-invasive E. coli expressing invasin
- HEp-2 cells grown on coverslips
- Gentamicin
- Fluorescence microscope

Procedure:

- Incubation: Incubate the **invasin**-coated beads or bacteria with HEp-2 cells.
- Gentamicin Treatment: For bacterial invasion assays, add gentamicin to kill extracellular bacteria.
- Washing and Fixation: Wash the cells, fix with paraformaldehyde, and permeabilize with Triton X-100.
- Staining: Stain the actin cytoskeleton with phalloidin and nuclei with DAPI.



 Microscopy: Visualize and quantify the number of internalized beads or bacteria per cell using fluorescence microscopy.

Table 3: Representative Cell Invasion Assay Data

Condition	Percentage of Cells with Internalized Bacteria/Beads	Average Number of Internalized Particles per Cell
Control (no invasin)	< 1%	< 0.1
Invasin-expressing E. coli	65% ± 8%	5.2 ± 1.5
Invasin-coated beads	72% ± 6%	6.8 ± 2.1

Data are representative and will vary depending on experimental conditions.[2]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the successful construction of **invasin** expression vectors and the production of functional recombinant **invasin** protein. By leveraging these methods, researchers can produce high-quality **invasin** for a multitude of applications in basic research and biotechnology.

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